1-Bromo-3-(chloromethoxy)propane

Prostaglandin Synthesis Alkylating Agents Protecting Groups

1-Bromo-3-(chloromethoxy)propane (CAS 54314-83-9) is a C4 alkyl halide featuring a bifunctional architecture with a terminal primary alkyl bromide and a distinct chloromethoxy ether group, defined by the molecular formula C₄H₈BrClO and a molecular weight of 187.46 g/mol. This bifunctional design enables sequential or chemoselective transformations where the terminal bromoalkyl chain can be installed via nucleophilic substitution before unmasking the chloromethoxy handle for further functionalization.

Molecular Formula C4H8BrClO
Molecular Weight 187.46
CAS No. 54314-83-9
Cat. No. B2875836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(chloromethoxy)propane
CAS54314-83-9
Molecular FormulaC4H8BrClO
Molecular Weight187.46
Structural Identifiers
SMILESC(COCCl)CBr
InChIInChI=1S/C4H8BrClO/c5-2-1-3-7-4-6/h1-4H2
InChIKeyUMGFNULODFNOJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(chloromethoxy)propane (CAS 54314-83-9): Key Sourcing Specifications and Structural Identity


1-Bromo-3-(chloromethoxy)propane (CAS 54314-83-9) is a C4 alkyl halide featuring a bifunctional architecture with a terminal primary alkyl bromide and a distinct chloromethoxy ether group, defined by the molecular formula C₄H₈BrClO and a molecular weight of 187.46 g/mol . This bifunctional design enables sequential or chemoselective transformations where the terminal bromoalkyl chain can be installed via nucleophilic substitution before unmasking the chloromethoxy handle for further functionalization . The compound is predominantly supplied at a minimum purity specification of 95% for research and industrial intermediate use .

The Inherent Risk of Substituting 1-Bromo-3-(chloromethoxy)propane with Common In-Class Reagents


Generic substitution within the class of bromoalkyl ethers poses significant risk due to the specific bifunctional design of 1-bromo-3-(chloromethoxy)propane. Simply swapping it for a monofunctional analog like 1-bromo-3-chloropropane or a structurally related ether like 1-bromo-3-methoxypropane fundamentally alters the synthetic sequence. The former lacks the orthogonal chloromethoxy protecting group required for downstream unmasking and further diversification , while the latter's methoxy group lacks the requisite electrophilicity and cannot undergo analogous cleavage or subsequent activation. This is not a mere 'alternative' but a different reagent that dictates a divergent synthetic pathway, potentially leading to complete project failure if the designed, step-specific reactivity of the chloromethoxy handle is not maintained .

Quantitative Performance Differentiation: 1-Bromo-3-(chloromethoxy)propane vs. Structural Analogs


Orthogonal Reactivity Enables Sequential Synthesis of Chloromethyl-Protected Prostaglandin Analogs

1-Bromo-3-(chloromethoxy)propane is a key intermediate in the synthesis of modified prostaglandins, a class of potent bioactive lipids. Its bifunctional nature is critical: the primary alkyl bromide serves as an electrophile for the initial chain extension, while the chloromethoxy group acts as a masked hydroxyl handle . This orthogonal reactivity, when compared to a monofunctional analog like 1-bromo-3-methoxypropane, provides a quantifiable advantage in the number of synthetic steps. In a typical synthetic sequence to a chloromethoxy-protected prostaglandin analog, using the monofunctional ether would require an additional 1-2 steps for protecting group manipulation and functional group interconversion, directly impacting yield and overall process mass intensity [1].

Prostaglandin Synthesis Alkylating Agents Protecting Groups

Chemoselective Reactivity Profile: Terminal Bromide vs. Chloromethyl Ether

The presence of both a terminal primary alkyl bromide and a chloromethyl ether in the same molecule creates a potential for intramolecular reactions, a key differentiation from structurally similar but non-bifunctional compounds . While direct kinetic data for this specific compound is limited, the reactivity can be inferred from established SN2 reactivity scales. The terminal primary bromide is expected to be a highly reactive electrophile under standard SN2 conditions (e.g., with amines, thiols, alkoxides). In contrast, the chloromethyl ether is a significantly less reactive electrophile under those same conditions but is activated under specific acidic or Lewis-acidic conditions [1]. This allows for a controlled, sequential functionalization of a single molecular scaffold that is not possible with simpler analogs.

Chemoselectivity SN2 Reaction Heterobifunctional Linker

Purity and Quality Control: Standardized Specifications for Reproducible Results

Procurement of 1-bromo-3-(chloromethoxy)propane from reputable sources is defined by a minimum purity specification of 95%, often accompanied by batch-specific analytical data such as NMR, HPLC, or GC . This level of quality control is a differentiator compared to sourcing from less rigorous channels, where the exact purity and impurity profile may be undefined. The presence of even small amounts of related impurities (e.g., dihalogenated byproducts) can significantly impact the yield and outcome of sensitive reactions, such as those involving organometallic or catalytic steps. Choosing a supplier that provides batch-specific QC data ensures the reagent's identity and purity, which is essential for reliable and reproducible research.

Purity Analysis Quality Control NMR

Defined Application Scenarios for 1-Bromo-3-(chloromethoxy)propane Based on Core Evidence


Synthesis of Protected Prostaglandin Analogs and Related Bioactive Lipids

This is the premier application for 1-bromo-3-(chloromethoxy)propane. Researchers engaged in the multi-step synthesis of modified prostaglandins and other complex lipids should prioritize this reagent. Its unique bifunctional design is specifically required to install the alkyl chain and the chloromethoxy-protected hydroxyl group in a single, efficient step, as documented in the literature . Using an alternative, monofunctional reagent would necessitate additional synthetic operations to install the protected oxygen handle, leading to increased project cost, time, and potential yield loss .

Construction of Heterobifunctional Linkers for Bioconjugation and Material Science

Scientists developing novel heterobifunctional crosslinkers or functionalized materials should procure 1-bromo-3-(chloromethoxy)propane. The orthogonal reactivity between the terminal bromide (good for initial nucleophilic displacement) and the chloromethoxy group (which can be unmasked to a hydroxyl or further activated) provides a controlled, step-wise functionalization of a single carbon chain. This level of control is a key differentiator over symmetric dihaloalkanes or simple alkyl halides, where achieving a defined, asymmetric functionalization pattern is challenging or requires significant purification effort .

Academic and Industrial Research Requiring Defined Purity for Reproducible SN2 Chemistry

For any laboratory where reproducibility of SN2 alkylations is critical—such as in medicinal chemistry hit-to-lead optimization or process chemistry development—procuring 1-bromo-3-(chloromethoxy)propane with a defined ≥95% purity specification is a best practice. The availability of batch-specific QC data (NMR, GC) from reputable suppliers allows researchers to validate the reagent's identity and purity before use, minimizing the risk of experimental failure due to unknown impurities . This is a concrete procurement advantage over less rigorously characterized sources.

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